1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(9-14-5-4-8-19-10-14)22-11-16(12-22)23-13-17(20-21-23)15-6-2-1-3-7-15/h1-8,10,13,16H,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTLWZVWEIALKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CN=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common approach is the click chemistry method to form the triazole ring, followed by the formation of the azetidine ring and subsequent coupling with the pyridine moiety. The reaction conditions often require the use of catalysts such as copper(I) iodide for the click reaction and various protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine and pyridine moieties may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Triazole-Azetidine Derivatives
- 1-(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone (): Shares the azetidine-triazole core but differs in substituents (phenoxymethyl and o-tolyloxy vs. phenyl and pyridin-3-yl).
Triazole-Pyrrolidine/Azepane Derivatives
- 1-(Pyrrolidin-1-yl)-2-[4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]ethanone (): Replaces azetidine with pyrrolidine (5-membered ring), altering ring strain and conformational flexibility. Thiophene substituent introduces sulfur-based electronic effects, differing from phenyl/pyridinyl groups .
- 1-(Azepan-1-yl)-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethanone (): Azepane (7-membered ring) reduces steric hindrance compared to azetidine. Difluorophenyl substitution enhances metabolic stability relative to non-fluorinated aryl groups .
Substituent Effects on Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
- Ring Size : Smaller rings (azetidine) increase ring strain but may improve binding affinity in biological targets compared to larger rings (azepane) .
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine in ) enhance stability and dipole interactions.
Herbicidal Activity
- 1-(Diethoxyphosphoryl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-yl acetate (): Exhibits moderate herbicidal activity against barnyard grass, though less potent than commercial herbicide acetochlor. The phosphonate group enhances hydrophilicity, contrasting with the lipophilic pyridinyl-ethanone moiety in the target compound .
Corrosion Inhibition
- Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate (): Shows 85% inhibition efficiency for mild steel in HCl, attributed to triazole’s adsorption on metal surfaces. The ethanone group in the target compound may similarly adsorb but with altered electronic effects due to the pyridinyl substituent .
Biological Activity
The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the formation of the triazole ring through a click chemistry approach, specifically the Huisgen cycloaddition reaction between an azide and an alkyne. The azetidine moiety is then introduced to create the final structure. Detailed synthetic routes can be found in various studies focusing on triazole derivatives and their applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing triazole rings have shown effectiveness against a range of bacteria and fungi. The presence of the pyridine and azetidine groups in this compound may enhance its interaction with microbial targets, potentially leading to increased potency.
Anticancer Activity
Triazole derivatives have been widely studied for their anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. Studies suggest that the mechanism may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Notably, Mannich bases related to this compound have shown promising results in inhibiting tumor growth.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds similar to 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone are noteworthy. Research has indicated that triazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often inhibit enzymes such as topoisomerases, which are crucial for DNA replication.
- Receptor Modulation : The pyridine moiety may interact with various receptors involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can influence oxidative stress levels within cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |
| Study 2 | Showed cytotoxic effects on MCF-7 breast cancer cells with IC50 values of approximately 25 µM. |
| Study 3 | Reported anti-inflammatory effects in murine models with reduced levels of TNF-alpha and IL-6 upon treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
